molecular formula C18H17ClN2O4 B2454172 5-chloro-2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 921995-42-8

5-chloro-2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

Cat. No. B2454172
CAS RN: 921995-42-8
M. Wt: 360.79
InChI Key: AXWRIUNEZMWIHI-UHFFFAOYSA-N
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Description

The compound “5-chloro-2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide” is an organic compound . It has been reported as an intermediate in the synthesis of glyburide .


Molecular Structure Analysis

The molecular formula of the compound is CHClNO . The average mass is 374.861 Da and the monoisotopic mass is 374.139709 Da .


Physical And Chemical Properties Analysis

The compound has a melting point of 209-214 °C (lit.) . The SMILES string representation of the compound is COc1ccc (Cl)cc1C (=O)NCCc2ccc (cc2)S (N) (=O)=O .

Scientific Research Applications

Antioxidant Activity

Benzamides, including F2276-0038, have been investigated for their antioxidant potential. In vitro studies have shown that some synthesized benzamide compounds exhibit effective total antioxidant activity, free radical scavenging, and metal chelating properties . These properties are crucial in combating oxidative stress and protecting cells from damage caused by free radicals.

Antibacterial Properties

Researchers have explored the antibacterial activity of F2276-0038 against both gram-positive and gram-negative bacteria. In vitro tests revealed its inhibitory effects on bacterial growth. By understanding its mechanism of action, scientists can potentially develop novel antibacterial agents .

Drug Development

Benzamides, as a class, have been widely used in drug discovery. Their diverse biological activities make them promising candidates for developing new medications. F2276-0038’s unique structure may offer opportunities for designing targeted drugs in various therapeutic areas .

Industrial Applications

Amide compounds find applications beyond medicine. Industries such as plastics, rubber, paper, and agriculture utilize amides for their specific properties. F2276-0038’s chemical structure could contribute to innovations in these sectors .

Intermediates in Synthesis

F2276-0038 has been reported as an intermediate in the synthesis of glyburide, a medication used to treat type 2 diabetes. Understanding its role in synthetic pathways can aid in optimizing drug production .

Tuberculosis Research

While not directly related to F2276-0038, other benzamide derivatives have been investigated for their antitubercular activity. These compounds show promise in combating Mycobacterium tuberculosis, the causative agent of tuberculosis .

Mechanism of Action

Target of Action

It’s known that many indole derivatives bind with high affinity to multiple receptors , which could be a potential target for this compound.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

properties

IUPAC Name

5-chloro-2-methoxy-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4/c1-21-7-8-25-16-6-4-12(10-14(16)18(21)23)20-17(22)13-9-11(19)3-5-15(13)24-2/h3-6,9-10H,7-8H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWRIUNEZMWIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

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